6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include the reaction of 2,5-dichlorobenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized with 1-methyl-4-piperidone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2,5-Dichlorophenyl)-3-(1-ethyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
6-(2,5-Dichlorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both triazole and thiadiazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H15Cl2N5S |
---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
6-(2,5-dichlorophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H15Cl2N5S/c1-21-6-4-9(5-7-21)13-18-19-15-22(13)20-14(23-15)11-8-10(16)2-3-12(11)17/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
ORIQCLOBWVRFBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
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